N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
CAS No.: 895481-78-4
Cat. No.: VC6740908
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895481-78-4 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) |
| Standard InChI Key | ZDRJUFGOCIWSQN-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 |
Introduction
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound derived from the benzothiazole framework, which is known for its diverse biological and pharmacological applications. Compounds containing benzothiazole and acetamide moieties have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed exploration of the compound's chemical structure, synthesis, physicochemical properties, and potential applications.
Synthesis
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves multi-step reactions starting with the preparation of the benzothiazole core. Below is a general synthetic pathway:
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Formation of Benzothiazole Core:
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React p-ethoxyaniline with carbon disulfide and bromine to form 4-ethoxybenzothiazole.
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Introduction of Acetamide Group:
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React 4-ethoxybenzothiazole with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
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Substitution with Phenylthiol:
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Replace the chlorine atom in the acetamide group with phenylthiol under basic conditions to yield the final product.
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Biological Significance
Compounds containing benzothiazole and acetamide functionalities have demonstrated significant biological activities:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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Spectroscopic Methods:
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NMR (1H, 13C): Confirms the presence of aromatic protons, ethoxy group, and thioacetamide moiety.
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IR Spectroscopy: Identifies functional groups like C=O (amide), C-S (thioether), and aromatic C-H bonds.
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Mass Spectrometry (MS): Provides molecular ion peak at m/z = 344.
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Crystallography:
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X-ray diffraction can determine precise bond angles and dihedral angles, revealing how substituents impact molecular conformation.
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Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide holds potential in several fields:
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Drug Development:
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As a lead compound for antimicrobial or anticancer agents.
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Material Science:
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Benzothiazoles are used in optoelectronic devices due to their photophysical properties.
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Chemical Biology:
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As probes for studying enzyme interactions or as intermediates in synthesizing more complex bioactive molecules.
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Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Functional Groups |
|---|---|---|
| N-(4-methoxyphenyl)-2-chloroacetamide | Antimicrobial | Methoxy group |
| N-(5-benzylsulfanyl-thiadiazol)-acetamide | Cytotoxicity against HepG2 cells | Thiadiazole ring |
| N-(4-ethoxybenzo[d]thiazol)-phenylacetamide | Anticancer (potential VEGFR inhibitor) | Ethoxybenzothiazole + amide |
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